molecular formula C15H21NO4 B12326071 Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate

Cat. No.: B12326071
M. Wt: 279.33 g/mol
InChI Key: MVIJNOJHNWZTEP-UHFFFAOYSA-N
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Description

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate is an organic compound with the molecular formula C15H21NO4 It is a derivative of propanoic acid and contains a benzyl group, an ethoxy group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate typically involves the esterification of propanoic acid derivatives with benzyl and ethoxy groups. One common method involves the reaction of β-alanine with benzyl bromide and ethyl oxalate under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]propanoate

InChI

InChI=1S/C15H21NO4/c1-3-20-15(18)12-16(10-9-14(17)19-2)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

MVIJNOJHNWZTEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CCC(=O)OC)CC1=CC=CC=C1

Origin of Product

United States

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